molecular formula C28H23Cl2N3O4 B2726958 2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline CAS No. 442649-62-9

2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline

Cat. No. B2726958
CAS RN: 442649-62-9
M. Wt: 536.41
InChI Key: ZFHRDGAVVINULW-UHFFFAOYSA-N
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Description

2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline is a useful research compound. Its molecular formula is C28H23Cl2N3O4 and its molecular weight is 536.41. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A series of compounds containing 2-chloroquinoline and pyrazoline derivatives, similar to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. These compounds showed promising antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as antifungal activity against strains like Aspergillus niger and Penicillium citrinum. The antimicrobial efficacy of these compounds suggests potential applications in developing new antimicrobial agents (S. Bawa, Suresh Kumar, S. Drabu, B. Panda, R. Kumar, 2009).

Biological Applications

Research into novel binary compounds based on lawsone, which include derivatives similar to the compound , indicates significant antioxidant and antitumor activities. These compounds were synthesized using halo-reagents and demonstrated potential in therapeutic applications, specifically in cancer treatment and as antioxidants. This highlights the role of such compounds in medicinal chemistry and drug development (A. Hassanien, Ghada E. Abd El-Ghani, Ghada G. Elbana, 2022).

Synthesis and Characterization

The synthesis and characterization of quinolinyl chalcones with appended pyrazole groups, including methods like Claisen–Schmidt condensation under ultrasonic conditions, provide a basis for exploring the structural and chemical properties of complex compounds. Such compounds have shown anti-microbial properties and moderate antioxidant activity, indicating their potential in various biochemical applications (R. Prasath, P. Bhavana, S. Sarveswari, S. Ng, E. Tiekink, 2015).

Antioxidant Applications

Derivatives of quinolinone, synthesized for their potential as antioxidants in lubricating grease, demonstrate the versatility of chloroquinoline compounds in industrial applications. The synthesized compounds exhibited varying degrees of oxidation inhibition, showcasing the importance of structural variations in enhancing antioxidant properties (Modather F. Hussein, M. Ismail, R. El-Adly, 2016).

properties

IUPAC Name

[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl2N3O4/c1-35-18-10-8-16-12-20(27(30)31-22(16)14-18)24-15-23(17-9-11-25(36-2)26(13-17)37-3)32-33(24)28(34)19-6-4-5-7-21(19)29/h4-14,24H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHRDGAVVINULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC=CC=C4Cl)C5=CC(=C(C=C5)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline

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